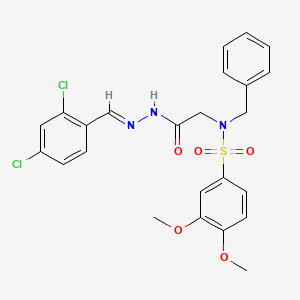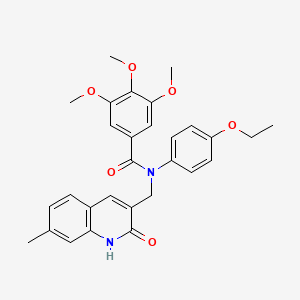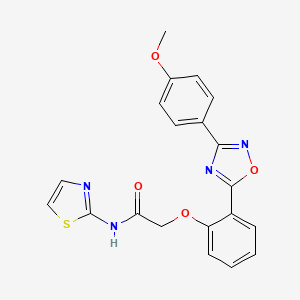
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole, also known as MQ1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. MQ1 is a quinoline derivative that contains an oxadiazole ring and a piperazine group.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of neurotransmitter release and the regulation of neuronal activity. This compound has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated by its binding to the serotonin 5-HT1A receptor and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. However, one limitation is that the effects of this compound may be specific to animal models and may not translate to humans.
Direcciones Futuras
There are several future directions for research on 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems that it modulates. Another direction is to study its potential therapeutic applications in the treatment of mood disorders and other neurological conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in human subjects.
Métodos De Síntesis
The synthesis of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves a multistep process that starts with the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(2-methoxyphenyl)-2-(2-benzoylphenylamino)acetamide. The final step involves the reaction of this intermediate with methylglyoxal to form this compound.
Aplicaciones Científicas De Investigación
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-24-22(26-30-16)18-15-17-7-3-4-8-19(17)25-23(18)28-13-11-27(12-14-28)20-9-5-6-10-21(20)29-2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSASVNEUFQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)






